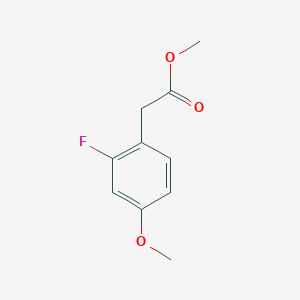

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKUWANKCCMBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Direct routes focus on the efficient construction of the target ester from readily available starting materials. Key strategies involve forming the ester linkage, introducing the fluorine atom onto the aromatic ring, or building the phenylacetate (B1230308) backbone through acylation reactions.

A primary and straightforward method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, 2-(2-fluoro-4-methoxyphenyl)acetic acid. scbt.comsigmaaldrich.com This classic transformation, known as the Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, an excess of methanol is typically used as the solvent. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

| Reactant | Reagent | Catalyst | Conditions | Product |

| 2-(2-fluoro-4-methoxyphenyl)acetic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | This compound |

Introducing a fluorine atom onto an aromatic ring can be achieved through halogen exchange reactions, where an existing halogen, such as bromine or chlorine, is substituted with fluorine. This approach is particularly useful when the corresponding bromo- or chloro-aromatic precursors are more accessible.

The nucleophilic substitution of bromine with fluorine can be applied to alpha-brominated aryl acetates. This reaction involves the displacement of a bromide ion from the carbon adjacent to the ester's carbonyl group (the α-position) by a fluoride (B91410) ion. Recent studies have detailed methods for the nucleophilic fluorine substitution of α-carbonyl benzyl (B1604629) bromides using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nii.ac.jpnih.gov In some cases, the reactivity is enhanced by the addition of silver fluoride (AgF), which aids in the dissolution of the fluoride salt and activation of the bromide leaving group. nii.ac.jpnih.gov

Applying this methodology to a precursor like methyl 2-bromo-2-(2-fluoro-4-methoxyphenyl)acetate would result in the formation of methyl 2,2-difluoro-2-(2-fluoro-4-methoxyphenyl)acetate, introducing a second fluorine atom at the benzylic position. While this specific reaction does not yield the target compound, it demonstrates a relevant nucleophilic fluorination strategy on a structurally similar substrate. The reaction proceeds under mild conditions and shows good tolerance for various functional groups. nii.ac.jpnih.gov

| Substrate Class | Fluorinating Agent | Additive/Catalyst | Solvent | Temperature | Product Class |

| α-Bromo benzylacetates | Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 °C | α-Fluoro benzylacetates |

| α-Bromo benzylacetates | AgF / Et₃N·3HF | None | Acetonitrile | Room Temp. | α-Fluoro benzylacetates |

Building the carbon skeleton of the target molecule can be effectively achieved through acylation reactions, most notably the Friedel-Crafts acylation. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com This method allows for the introduction of an acyl group onto the aromatic ring, which can then be further manipulated to form the desired acetate (B1210297) side chain.

A highly effective route to the phenylacetic acid backbone starts with 3-fluoroanisole (B32098) (1-fluoro-3-methoxybenzene). This precursor undergoes a Friedel-Crafts acylation reaction with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comlibretexts.org This electrophilic aromatic substitution reaction introduces the acetyl group onto the benzene (B151609) ring, yielding 2-fluoro-4-methoxyacetophenone. masterorganicchemistry.com Due to the directing effects of the fluorine and methoxy (B1213986) groups, the acylation occurs preferentially at the position para to the methoxy group and ortho to the fluorine atom.

The resulting ketone, 2-fluoro-4-methoxyacetophenone, is a key intermediate. It can be converted into the corresponding thioamide via the Willgerodt-Kindler reaction, which involves heating the ketone with elemental sulfur and a secondary amine like morpholine. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the thioamide yields 2-(2-fluoro-4-methoxyphenyl)acetic acid. This acid can then be esterified with methanol as described in section 2.1.1 to produce the final target compound, this compound. This multi-step approach, beginning with a Friedel-Crafts acylation, provides a reliable pathway to the desired molecular structure. youtube.comwikipedia.org

| Step | Starting Material | Reagents | Catalyst | Intermediate/Product | Reaction Type |

| 1 | 3-Fluoroanisole | Acetyl chloride | AlCl₃ | 2-Fluoro-4-methoxyacetophenone | Friedel-Crafts Acylation |

| 2 | 2-Fluoro-4-methoxyacetophenone | Sulfur, Morpholine | Heat | Phenylthioacetamide derivative | Willgerodt-Kindler |

| 3 | Phenylthioacetamide derivative | H₂O, Acid/Base | Heat | 2-(2-fluoro-4-methoxyphenyl)acetic acid | Hydrolysis |

| 4 | 2-(2-fluoro-4-methoxyphenyl)acetic acid | Methanol | H₂SO₄ | This compound | Fischer Esterification |

Acylation and Related Approaches

Multi-step Synthetic Pathways Involving this compound as a Precursor

This compound is not only a synthetic target but also a valuable starting material for constructing more complex molecules. Its structural features, including an active methylene (B1212753) group (the -CH₂- adjacent to the carbonyl) and a substituted aromatic ring, allow it to participate in a variety of chemical transformations.

One significant application is its use in condensation reactions, such as the Knoevenagel condensation. rsc.org This reaction involves the base-catalyzed condensation of a compound containing an active methylene group with an aldehyde or ketone. nih.govrsc.orgmdpi.com In this context, the α-protons of this compound can be removed by a base (e.g., piperidine, sodium ethoxide) to form a nucleophilic enolate. This enolate can then attack the carbonyl carbon of an aldehyde or ketone, leading to a new carbon-carbon bond. A subsequent dehydration step typically occurs to yield an α,β-unsaturated product.

For instance, reacting this compound with a substituted benzaldehyde (B42025) in the presence of a base would yield a substituted methyl 2-(2-fluoro-4-methoxyphenyl)-3-phenylacrylate. Such products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Research has demonstrated the successful use of the structurally related 2-fluoro-4-methoxybenzaldehyde (B32593) in Knoevenagel condensations with active methylene compounds like octyl cyanoacetate (B8463686), highlighting the reactivity of this substitution pattern in forming complex unsaturated systems. chemrxiv.orgchemrxiv.org

Integration into Complex Molecular Architectures

This compound, and its corresponding carboxylic acid, serve as important precursors for the construction of more elaborate molecular structures. The reactivity of the acetate moiety and the phenyl ring allows for its incorporation into a variety of molecular scaffolds, particularly through carbon-carbon and carbon-heteroatom bond-forming reactions.

One common strategy involves the Knoevenagel condensation. While the methyl ester itself is not directly used in this reaction, its precursor, 2-fluoro-4-methoxybenzaldehyde, readily undergoes condensation with active methylene compounds. For instance, the piperidine-catalyzed Knoevenagel condensation of 2-fluoro-4-methoxybenzaldehyde with octyl cyanoacetate yields trisubstituted ethylenes, demonstrating a pathway to complex alkene derivatives. chemrxiv.org A similar transformation could be envisaged starting from this compound by first converting the ester to the corresponding aldehyde.

Furthermore, the corresponding carboxylic acid, 2-(2-fluoro-4-methoxyphenyl)acetic acid, is amenable to standard amide coupling reactions. researchgate.net The activation of the carboxylic acid, followed by reaction with a diverse range of amines, provides a straightforward route to a wide array of amides, which are key structural motifs in many biologically active compounds. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, also represent a powerful tool for utilizing such phenylacetic acid derivatives in the synthesis of heterocyclic scaffolds. mdpi.com

Stereoselective and Enantioselective Synthesis Techniques

The carbon atom alpha to the phenyl ring in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. The separation and synthesis of single enantiomers are often crucial, as different enantiomers can exhibit distinct biological activities.

Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. nih.gov This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture. For racemic esters like this compound, lipase-catalyzed hydrolysis is a common approach.

In a typical process, the racemic ester is treated with a lipase (B570770) in an aqueous buffer system. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Lipases such as Candida rugosa lipase (CRL) and Burkholderia cepacia lipase (BCL, formerly Pseudomonas cepacia lipase) have shown high efficiency and enantioselectivity in the resolution of structurally similar arylpropionic and fluorinated arylcarboxylic acid esters. nih.govmdpi.com The reaction proceeds until approximately 50% conversion is reached, at which point both the resulting carboxylic acid and the remaining ester can be isolated with high enantiomeric excess (ee). mdpi.com The choice of lipase, solvent, and reaction conditions can be optimized to achieve high enantiomeric ratios (E), often exceeding 200. mdpi.com

Table 1: Lipases Commonly Used in the Kinetic Resolution of Aryl Acetic Esters

| Lipase Source | Common Abbreviation | Typical Reaction Environment |

|---|---|---|

| Burkholderia cepacia | BCL (or PSL/PS-C) | Aqueous buffer or organic solvent with minimal water |

| Candida rugosa | CRL | Aqueous buffer, often with an organic co-solvent |

| Candida antarctica Lipase B | CAL-B | Organic solvents, often used in immobilized form (e.g., Novozym 435) |

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the separation of the enantiomers of 2-(2-fluoro-4-methoxyphenyl)acetic acid (the hydrolyzed form of the methyl ester), polysaccharide-based CSPs are particularly effective. nih.govnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability for a range of chiral compounds, including arylpropionic acids. nih.govmdpi.comchiralpedia.com

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector within the helical grooves of the polysaccharide. mdpi.com The choice of mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with acidic or basic additives, is critical for achieving optimal resolution. nih.gov The nature of the polysaccharide backbone (cellulose vs. amylose), the specific derivative (e.g., carbamate (B1207046) or benzoate), and even the column temperature can influence the retention times and, in some cases, the elution order of the enantiomers. nih.gov

Table 2: Common Polysaccharide-Based Chiral Stationary Phases for Arylpropionic Acid Separation

| CSP Name (Example) | Chiral Selector | Polysaccharide Backbone |

|---|---|---|

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Cellulose |

Advanced Reaction Conditions and Methodological Enhancements

Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign reaction protocols. For the synthesis of compounds like this compound, advanced techniques such as microwave-assisted synthesis and solvent-free reactions offer significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical transformations. In the context of synthesizing this compound, microwave irradiation can be effectively used for the esterification of the corresponding carboxylic acid. The direct heating of the reaction mixture by microwaves leads to a rapid increase in temperature and pressure, significantly reducing reaction times from hours to minutes and often improving yields.

The esterification of aryl and alkyl carboxylic acids with alcohols under microwave irradiation has been shown to be highly efficient. This method can often be performed with only a catalytic amount of acid or, in some advanced protocols, with non-metal catalysts, aligning with the principles of green chemistry. The use of microwave energy can enhance the efficiency of the reaction, making it a valuable tool for both laboratory-scale synthesis and potential industrial applications.

Solvent-Free Reaction Environments

The reduction or elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste, lower costs, simplified work-up procedures, and enhanced safety.

For reactions relevant to this compound, several solvent-free approaches have been developed for analogous systems. For example, Knoevenagel condensations, which could be used to derivatize the corresponding aldehyde, have been successfully carried out under solvent-free conditions, sometimes catalyzed by environmentally benign catalysts or simply by grinding the reactants together (mechanochemistry). jocpr.commdpi.com

Similarly, esterification reactions can be performed under solvent-free conditions. Mechanochemical methods, using high-speed ball milling, have been developed for the esterification of carboxylic acids and alcohols at room temperature, providing a green alternative to traditional solution-based processes. nih.gov These solvent-free approaches represent the cutting edge of synthetic methodology, offering highly efficient and sustainable routes for the synthesis and derivatization of valuable chemical intermediates.

Spectroscopic and Structural Elucidation Research

Advanced Spectroscopic Characterization Techniques

The structural verification of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, allowing for an unambiguous assignment of its molecular structure, including the specific arrangement of substituents on the aromatic ring.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential to confirm the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The analysis reveals distinct signals for the aromatic protons and the protons of the methyl acetate (B1210297) side chain. The presence of fluorine introduces characteristic splitting patterns due to proton-fluorine (H-F) coupling.

Key Findings:

The spectrum is expected to show three distinct signals in the aromatic region (δ 6.6-7.2 ppm), corresponding to the three protons on the substituted phenyl ring.

The protons on the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the acetate moiety are expected to appear as singlets in the upfield region.

The chemical shifts and, crucially, the coupling constants (J-values) of the aromatic protons confirm the 1,2,4-substitution pattern and the relative positions of the fluorine and methoxy (B1213986) groups.

Interactive Data Table: Predicted ¹H NMR Data (Data is illustrative, based on analysis of related compounds)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-6 | ~7.15 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 7.5 | Aromatic proton ortho to the acetate group |

| H-5 | ~6.70 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 | Aromatic proton meta to the fluorine atom |

| H-3 | ~6.65 | Doublet of doublets (dd) | J(H-F) ≈ 11.5, J(H-H) ≈ 2.5 | Aromatic proton ortho to the fluorine atom |

| -OCH₃ | ~3.79 | Singlet (s) | N/A | Methoxy group protons |

| -CH₂- | ~3.65 | Singlet (s) | N/A | Methylene protons of the acetate group |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment. The spectrum for this compound is characterized by signals for the ester carbonyl, the aromatic carbons, the aliphatic side-chain carbons, and the methoxy carbon. The carbon signals of the aromatic ring are split due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

Key Findings:

A signal around δ 171 ppm is characteristic of the ester carbonyl carbon.

Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group.

The carbon directly bonded to fluorine (C-2) shows a large coupling constant (¹J(C-F)), while other ring carbons show smaller two-, three-, and four-bond couplings (²J(C-F), ³J(C-F), ⁴J(C-F)).

Interactive Data Table: Predicted ¹³C NMR Data (Data is illustrative, based on analysis of related compounds)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~171.5 | Singlet (s) | N/A | C=O (Ester carbonyl) |

| ~161.0 | Doublet (d) | ¹J(C-F) ≈ 245 | C-2 (Carbon bearing fluorine) |

| ~158.5 | Doublet (d) | ⁴J(C-F) ≈ 2 | C-4 (Carbon bearing methoxy group) |

| ~131.0 | Doublet (d) | ³J(C-F) ≈ 5 | C-6 |

| ~118.0 | Doublet (d) | ²J(C-F) ≈ 15 | C-1 |

| ~114.0 | Doublet (d) | ²J(C-F) ≈ 21 | C-5 |

| ~101.5 | Doublet (d) | ³J(C-F) ≈ 3 | C-3 |

| ~55.5 | Singlet (s) | N/A | -OCH₃ |

| ~52.0 | Singlet (s) | N/A | -COOCH₃ |

¹⁹F NMR is a highly sensitive technique used specifically to observe fluorine atoms. For this compound, a single signal is expected. Its chemical shift is indicative of the fluorine being attached to an aromatic ring, and its multiplicity would confirm couplings to nearby protons.

Key Findings:

A single resonance is expected in the typical range for aromatic C-F compounds.

The signal is anticipated to be a doublet of doublets of doublets (ddd) due to coupling with the three neighboring aromatic protons (H-1, H-3, and H-5).

Interactive Data Table: Predicted ¹⁹F NMR Data (Data is illustrative, based on general principles)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Key Findings: The IR spectrum confirms the presence of the key functional groups:

A strong, sharp absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. orgchemboulder.comorgchemboulder.com

Two distinct bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage. orgchemboulder.comspectroscopyonline.com

Absorptions in the 1600-1450 cm⁻¹ range are indicative of C=C stretching within the aromatic ring. orgchemboulder.com

A characteristic absorption for the aromatic C-F bond stretch is expected around 1250-1200 cm⁻¹.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl/methylene groups (below 3000 cm⁻¹) are also present. orgchemboulder.com

Interactive Data Table: Predicted IR Absorption Bands (Data is illustrative, based on characteristic frequencies)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1760-1740 | C=O Stretch | Ester |

| 1610, 1500 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-F Stretch | Aromatic Fluoride (B91410) |

| 1250-1160 | Asymmetric C-C-O Stretch | Ester |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure. For this compound (Molecular Formula: C₁₀H₁₁FO₃), the molecular weight is 198.07 g/mol .

Key Findings:

The molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of 198.

A common fragmentation pathway for phenylacetate (B1230308) esters is the loss of the methoxycarbonyl radical (•COOCH₃) or the methoxy group. However, the most characteristic fragmentation involves the cleavage of the C-C bond between the methylene group and the carbonyl group.

The base peak is often due to the formation of a stable tropylium-like cation. For this compound, the expected fragment would be the fluoromethoxybenzyl cation.

Another significant fragment corresponds to the loss of the fluoromethoxyphenylmethyl radical, resulting in the [CH₃OC(O)]⁺ ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation (Data is illustrative, based on known fragmentation patterns of phenylacetates)

| Predicted m/z | Ion Structure/Fragment Lost |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 139 | [M - •COOCH₃]⁺ (Loss of methoxycarbonyl radical) |

| 91 | Often seen in phenylacetates, may be less prominent here |

| 77 | Phenyl cation, from further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. In aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene (B151609) ring. nist.gov

The benzene ring itself has characteristic absorption bands. The substitution pattern on the ring significantly influences the wavelength of maximum absorbance (λmax) and the intensity of the absorption. nih.gov The methoxy (-OCH₃) group, an auxochrome with lone pairs of electrons, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity due to resonance effects with the aromatic ring. nih.gov The fluorine (-F) substituent also influences the electronic structure and can further modify the absorption spectrum. researchgate.net The UV-Vis spectrum of this compound is therefore expected to show characteristic bands for a substituted benzene derivative, shifted from the primary bands of unsubstituted benzene. biointerfaceresearch.com

Table 2: Typical UV Absorption Data for Relevant Chromophores

| Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|

| Benzene | ~254 nm | π → π* (B-band) |

| Substituted Phenyl Esters | 260 - 290 nm | π → π* (B-band, shifted) |

Crystallographic Analysis and Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

While a specific crystal structure for this compound is not available in open-access crystallographic databases, analysis of closely related structures provides insight into the expected structural features. For instance, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, a related phenylacetate derivative, has been determined. researchgate.net Such analyses reveal key crystallographic parameters including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. researchgate.net

Table 3: Representative Crystallographic Data for a Related Phenylacetate Derivative (methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate) researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.343(2) |

| b (Å) | 8.972(2) |

| c (Å) | 10.152(2) |

| α (°) | 81.12(2) |

| β (°) | 77.997(2) |

| γ (°) | 80.22(2) |

| Volume (ų) | 639.8 |

| Z | 2 |

Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from an XRD study.

The solid-state structure and crystal packing of organic molecules are governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C—H···O hydrogen bonds are highly probable. nih.gov The oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors, interacting with aromatic or aliphatic C-H groups of neighboring molecules. Such interactions are crucial in directing the assembly of molecules in the crystal. nih.gov

π-π Stacking: The presence of the aromatic phenyl ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, which involve the overlap of π-orbitals, contribute significantly to the stability of the crystal lattice in many aromatic compounds. nih.gov

C-H...π Interactions: In this type of interaction, a C-H bond acts as a weak donor and points towards the electron-rich face of an aromatic ring on an adjacent molecule. This is a common feature in the crystal packing of molecules containing both alkyl and aromatic moieties. nih.gov

The interplay of these varied and often subtle forces dictates the final, most thermodynamically stable crystal structure. dntb.gov.ua

The cumulative effect of the intermolecular interactions described above results in a specific crystal packing arrangement. Molecules self-assemble into ordered, three-dimensional structures that can be described in terms of common motifs. mdpi.com

Based on studies of similar substituted aromatic compounds, the molecules of this compound might arrange into patterns such as:

Layered Structures: Molecules may align to form distinct two-dimensional layers, which are then stacked upon one another. The nature of the interactions within the layers can differ from the interactions between the layers. rsc.org

Ribbons or Chains: Through directional interactions like hydrogen bonds, molecules can link together to form one-dimensional chains or ribbons that propagate along a specific crystallographic axis. nih.govnih.gov

Herringbone Packing: This is a common arrangement for aromatic compounds where π-π stacking is not the dominant interaction. Instead, molecules are arranged in a tilted, edge-to-face fashion, maximizing C-H...π interactions. mdpi.com

The specific packing arrangement determines the macroscopic properties of the crystal, including its density, melting point, and solubility. researchgate.netresearchgate.net

Conformational Analysis Studies

Due to a lack of direct experimental or computational studies on this compound, its conformational preferences are inferred from research on structurally related compounds, such as other substituted phenylacetic acid esters. A theoretical investigation on α-cyano-α-fluorophenylacetic acid methyl ester revealed the existence of two stable conformers, characterized by the syn and anti relationship between the fluorine atom and the carbonyl group. A similar analysis can be applied to this compound, where the key interaction is between the ortho-fluoro substituent on the phenyl ring and the carbonyl oxygen of the ester group.

The primary conformers of interest arise from the rotation about the C(aryl)-Cα bond. The orientation of the acetate group relative to the 2-fluoro substituent is a critical determinant of conformational stability. Two principal conformers can be postulated: a syn-conformer, where the carbonyl group is oriented towards the fluorine atom, and an anti-conformer, where it is directed away. It is anticipated that the anti-conformer would be sterically and electronically more favorable, minimizing the repulsion between the electronegative fluorine and oxygen atoms.

Further rotational isomers exist due to the rotation around the Cα-C(carbonyl) bond, which determines the orientation of the methoxy group of the ester. However, the energy barriers for this rotation are generally low in simple esters.

Below are the postulated primary conformers and their estimated geometric parameters based on analogous structures.

| Conformer | Key Dihedral Angle (C(1)-C(2)-Cα-C(O)) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-Conformer | ~180° | 0.00 | The carbonyl group is oriented away from the 2-fluoro substituent, minimizing steric and electronic repulsion. This is predicted to be the global minimum energy conformation. |

| Syn-Conformer | ~0° | > 1.00 | The carbonyl group is oriented towards the 2-fluoro substituent, leading to increased steric hindrance and electrostatic repulsion, resulting in a higher relative energy. |

The following table provides more detailed, albeit hypothetical, structural data for the proposed low-energy anti-conformer, derived from standard bond lengths and angles and insights from computational studies on similar molecules.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(aryl)-F | ~1.36 |

| C(aryl)-Cα | ~1.51 |

| Cα-C(O) | ~1.52 |

| C=O | ~1.21 |

| C-O(ester) | ~1.35 |

| Bond Angles (°) | |

| C(aryl)-Cα-C(O) | ~112° |

| Cα-C(O)-O(ester) | ~111° |

| O=C-O(ester) | ~124° |

It is important to note that these values are estimations based on related structures and general chemical principles. A definitive conformational analysis of this compound would necessitate dedicated spectroscopic and computational investigations.

Reactivity and Mechanistic Investigations

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. nih.gov In the context of fluorine-containing aromatic compounds like Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, the fluorine substituent can influence the reactivity of the aromatic ring towards nucleophilic attack. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups on the aromatic ring facilitates the attack of a nucleophile. acgpubs.org The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, thus activating the ring towards SNAr reactions.

The mechanism of SNAr reactions on fluoroaromatic compounds typically involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. acgpubs.org This is followed by the elimination of the fluoride (B91410) anion to yield the substituted product. acgpubs.org The rate of these reactions is often enhanced by the presence of multiple fluorine atoms. acgpubs.org In the case of this compound, the fluorine atom is positioned ortho to the acetate (B1210297) side chain and meta to the methoxy (B1213986) group. The combined electronic effects of these substituents will dictate the regioselectivity of nucleophilic attack. While specific studies on this exact molecule are not prevalent, it is established that the para-position to a strong activating group is often susceptible to nucleophilic attack. researchgate.net

Furthermore, nucleophilic substitution can also occur at the benzylic position of the acetate moiety, particularly if a suitable leaving group is present. For instance, α-bromo benzylacetates undergo fluorine-bromine exchange in the presence of a fluoride source, suggesting the possibility of SN1 or SN2 type mechanisms at the carbon adjacent to the aromatic ring. nih.govnii.ac.jp

Understanding Acylation Processes

Acylation reactions are crucial for the synthesis of various derivatives and intermediates. In the context of compounds structurally related to this compound, acylation is often a key step in preparing substrates for further transformations, such as enzymatic resolutions. For example, the acylation of racemic alcohols to their corresponding acetates is a common strategy to enable lipase-catalyzed hydrolysis for kinetic resolution. polimi.it While direct studies on the acylation of the aromatic ring of this compound are not widely reported, Friedel-Crafts acylation is a plausible pathway, with the regioselectivity being directed by the existing fluoro and methoxy substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the fluoro group is a deactivating group but also an ortho-, para-director. The interplay of these directing effects would determine the position of acylation on the aromatic ring.

Mechanistic Studies of Enzymatic Reactions (e.g., Lipase-catalyzed Hydrolysis)

Enzymatic reactions, particularly those catalyzed by lipases, offer a green and highly selective method for the transformation of organic molecules. nih.gov Lipases are widely used for the kinetic resolution of racemic esters and alcohols via hydrolysis or transesterification. d-nb.infonih.gov In the context of compounds related to this compound, lipase-catalyzed hydrolysis has been successfully employed for the resolution of aromatic Morita-Baylis-Hillman acetates. d-nb.infonih.gov

The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The enzyme's active site, typically containing a catalytic triad (B1167595) of serine, histidine, and aspartate or glutamate (B1630785), attacks the carbonyl group of the ester. This leads to the release of the alcohol portion of the ester and the formation of a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme. The enantioselectivity of the reaction arises from the differential recognition of the two enantiomers of the substrate by the enzyme's chiral active site. nih.gov

Several lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens, have shown high efficiency and enantioselectivity in the hydrolysis of various esters. nih.govd-nb.infonih.gov The choice of enzyme, solvent, and reaction conditions can significantly impact the outcome of the resolution. mdpi.com

| Lipase (B570770) | Source Organism | Common Application |

|---|---|---|

| CAL-B (Novozym 435) | Candida antarctica B | Hydrolysis and transesterification of a broad range of esters. nih.govnih.gov |

| PCL | Pseudomonas cepacia | Resolution of aromatic Morita-Baylis-Hillman acetates. nih.gov |

| PPL | Porcine Pancreas | Hydrolysis of 1,4-dihydropyridines. nih.gov |

| CRL | Candida rugosa | Enantioselective hydrolysis of various esters. nih.gov |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for the prediction of molecular properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in studying organic molecules. Paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide a robust theoretical description of the system.

The foundational step in any computational analysis is the optimization of the molecule's geometry. This process seeks to find the lowest energy conformation of the molecule, its most stable three-dimensional structure. For Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, this would involve calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The optimized structure is a key prerequisite for all subsequent property calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the carbonyl group of the ester and the aromatic ring.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These are example values based on typical DFT calculations for similar aromatic esters. Specific experimental or calculated values for the title compound are not available in the reviewed literature.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, highlighting them as likely sites for interaction with electrophiles or for hydrogen bonding. The most positive regions (blue) would likely be associated with the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method allows for the quantitative analysis of interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant electronic delocalization or hyperconjugation.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory for Key Interactions in this compound (Note: This table presents hypothetical interactions and stabilization energies to demonstrate the type of data obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of Methoxy | π* (C-C) of Ring | 18.5 |

| LP (O) of Carbonyl | σ* (C-C) | 5.2 |

| σ (C-H) | π* (C=O) | 2.1 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. Although there can be systematic errors in the calculated frequencies, these are often corrected by applying a scaling factor to achieve better agreement with experimental data. The analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular functional groups.

A theoretical vibrational analysis of this compound would predict characteristic frequencies for C=O stretching of the ester, C-F stretching, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound (Note: This table shows representative vibrational modes and hypothetical frequencies to illustrate the correlation between theoretical and experimental data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1785 | 1715 | 1720 |

| Aromatic C=C Stretch | 1620 | 1555 | 1560 |

| C-O-C Asymmetric Stretch | 1280 | 1230 | 1235 |

| C-F Stretch | 1195 | 1147 | 1150 |

To understand the electronic absorption properties of a molecule, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can predict the energies of electronic excitations from the ground state to various excited states. This allows for the calculation of the maximum absorption wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would likely predict strong π → π* transitions associated with the aromatic system, which would be responsible for its primary UV absorption bands.

Table 4: Illustrative TD-DFT Predicted Electronic Excitation Properties for this compound (Note: These are example values representing a typical TD-DFT output for a similar molecule.)

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.32 | HOMO-1 → LUMO (π → π) |

Molecular Geometry Optimization and Electronic Structure Calculations

Ab Initio Calculation Methods (e.g., Hartree-Fock)

Ab initio calculation methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. wikipedia.org One of the most fundamental ab initio methods is the Hartree-Fock (HF) theory. wikipedia.orglibretexts.org The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, which accounts for the antisymmetric nature of electrons. libretexts.orglibretexts.org

In the context of this compound, Hartree-Fock calculations would be employed to determine the electronic structure and ground-state energy of the molecule. The method iteratively solves the Roothaan-Hall equations to find the set of molecular orbitals that minimize the energy of the system. wikipedia.org This process is known as the Self-Consistent Field (SCF) procedure. wikipedia.org

A typical output from a Hartree-Fock calculation includes the total electronic energy, the energies of the individual molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the coefficients of the atomic orbitals that contribute to each molecular orbital. These calculations are performed using a specific basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set (e.g., STO-3G, 6-31G, cc-pVDZ) influences the accuracy and computational cost of the calculation. For a molecule like this compound, a basis set such as 6-31G would provide a reasonable balance between accuracy and computational expense for initial geometry optimizations and electronic property calculations.

Table 1: Hypothetical Hartree-Fock Calculation Results for this compound

| Parameter | Hypothetical Value |

| Total Electronic Energy (Hartree) | -725.12345 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | 1.23 |

| Dipole Moment (Debye) | 2.78 |

Note: The values in this table are illustrative and not based on actual published calculations for this specific molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum mechanical methods that focus on the electronic structure, MD simulations treat atoms as classical particles interacting through a potential energy function known as a force field. nih.gov

For this compound, MD simulations could be utilized to explore its conformational landscape and dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule. The simulation would begin by defining an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using the force field, and Newton's equations of motion are integrated numerically to propagate the system forward in time by a small time step (typically on the order of femtoseconds).

By analyzing the trajectory of the atoms over the course of the simulation, various properties can be calculated, including:

Conformational analysis: Identifying the most stable and populated conformations of the molecule.

Solvation effects: Understanding how the solvent molecules arrange around the solute and affect its structure and dynamics.

Thermodynamic properties: Calculating quantities such as the free energy of binding to a receptor.

The choice of force field (e.g., AMBER, CHARMM, GROMOS) is crucial for the accuracy of MD simulations. For an organic molecule like this compound, a general force field like GAFF (General Amber Force Field) could be employed.

Calculation of Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to compute a variety of parameters that describe the electronic structure and reactivity of a molecule. uzh.chsubstack.com These descriptors are derived from the molecular orbitals and the electron density.

For this compound, these parameters can provide valuable insights into its chemical behavior:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule. It is used to identify regions that are rich in electrons (nucleophilic) and regions that are poor in electrons (electrophilic), which is useful for predicting how the molecule will interact with other molecules.

Table 2: Hypothetical Quantum Chemical Parameters for this compound (Calculated using DFT)

| Parameter | Hypothetical Value |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Chemical Hardness (η) | 3.165 |

| Electronegativity (χ) | 3.615 |

Note: The values in this table are illustrative and not based on actual published calculations for this specific molecule.

Validation and Refinement through Comparison of Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing the calculated results with experimental data. This comparison allows for the refinement of the computational methods and provides confidence in their predictive power.

For this compound, several experimental techniques can provide data for comparison with theoretical calculations:

X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction can provide precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles. These experimental values can be directly compared with the optimized geometry obtained from quantum mechanical calculations (e.g., Hartree-Fock or DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants observed in NMR spectra are sensitive to the electronic environment of the nuclei. Theoretical methods can be used to calculate NMR parameters, and a comparison with the experimental spectrum can help to confirm the molecular structure and conformation in solution. nih.gov

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies observed in IR and Raman spectra correspond to the different vibrational modes of the molecule. Quantum mechanical calculations can predict these vibrational frequencies, and a comparison with the experimental spectra can aid in the assignment of the observed bands to specific molecular motions.

Discrepancies between theoretical and experimental data can often be addressed by using more sophisticated computational methods, such as higher levels of theory or larger basis sets, or by including environmental effects (e.g., solvent models) in the calculations. This iterative process of comparison and refinement leads to a more accurate and reliable theoretical model of the molecule's properties.

Applications As a Precursor or Building Block in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The reactivity of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate allows for its transformation into key intermediates that can undergo cyclization reactions to form a wide array of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from this compound can be envisioned through a multi-step process. Pyrimidines are typically formed by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egnih.gov

A plausible route commences with the Claisen condensation of this compound. In this reaction, two molecules of the ester react in the presence of a strong base (e.g., sodium ethoxide) to form a β-ketoester. The resulting β-ketoester, methyl 2-(2-fluoro-4-methoxyphenyl)-3-oxo-3-(2-fluoro-4-methoxyphenyl)propanoate, possesses the requisite 1,3-dicarbonyl moiety for pyrimidine ring formation.

Subsequent reaction of this β-ketoester with urea, thiourea, or a substituted amidine in the presence of a catalyst would lead to the formation of the corresponding pyrimidine ring through a cyclocondensation reaction. This approach allows for the introduction of various substituents at the 2-position of the pyrimidine ring, depending on the choice of the N-C-N building block.

| Starting Material | Key Intermediate | Reagent for Cyclization | Product Class |

| This compound | Methyl 3-(2-fluoro-4-methoxyphenyl)-2-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | Urea | 4,6-bis(2-fluoro-4-methoxyphenyl)-pyrimidin-2(1H)-one |

| This compound | Methyl 3-(2-fluoro-4-methoxyphenyl)-2-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | Thiourea | 4,6-bis(2-fluoro-4-methoxyphenyl)-pyrimidine-2(1H)-thione |

| This compound | Methyl 3-(2-fluoro-4-methoxyphenyl)-2-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | Guanidine | 2-amino-4,6-bis(2-fluoro-4-methoxyphenyl)pyrimidine |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives often proceeds via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comnih.gov To utilize this compound in this context, it would first need to be converted into an appropriate α-haloketone.

A potential synthetic pathway involves the following steps:

Hydrolysis: The ester is first hydrolyzed to 2-(2-fluoro-4-methoxyphenyl)acetic acid.

Acyl Chloride Formation: The carboxylic acid is then converted to its corresponding acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Friedel-Crafts Acylation: The acyl chloride can then be used to acylate an aromatic or aliphatic substrate to introduce the 2-(2-fluoro-4-methoxyphenyl)acetyl group, forming a ketone.

α-Halogenation: The resulting ketone undergoes α-halogenation using a suitable halogenating agent (e.g., Br₂ in acetic acid) to yield the required α-haloketone. libretexts.org

This α-haloketone can then be reacted with a thioamide (e.g., thiourea, thioacetamide) to construct the thiazole ring. The choice of thioamide allows for the introduction of different substituents at the 2-position of the thiazole ring.

| Precursor from Starting Material | Reagent for Cyclization | Product Class |

| α-Bromo-1-aryl-2-(2-fluoro-4-methoxyphenyl)ethan-1-one | Thiourea | 2-Amino-4-aryl-5-(2-fluoro-4-methoxyphenyl)thiazole |

| α-Bromo-1-aryl-2-(2-fluoro-4-methoxyphenyl)ethan-1-one | Thioacetamide | 2-Methyl-4-aryl-5-(2-fluoro-4-methoxyphenyl)thiazole |

Quinoline (B57606) Derivatives

The Friedländer synthesis is a classic method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov this compound, with its active methylene group, is a suitable candidate for this reaction.

In a typical Friedländer synthesis, this compound would be reacted with a 2-aminoaryl aldehyde or ketone in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline ring system. The 2-fluoro-4-methoxyphenyl group from the starting ester would be located at the 3-position of the resulting quinoline ring, with a methoxycarbonyl group at the 2-position. This ester group can be further modified, for instance, by hydrolysis and decarboxylation.

| Reagent | Product Class |

| 2-Aminobenzaldehyde | Methyl 3-(2-fluoro-4-methoxyphenyl)quinoline-2-carboxylate |

| 2-Aminoacetophenone | Methyl 4-methyl-3-(2-fluoro-4-methoxyphenyl)quinoline-2-carboxylate |

| 2-Amino-5-chlorobenzophenone | Methyl 6-chloro-4-phenyl-3-(2-fluoro-4-methoxyphenyl)quinoline-2-carboxylate |

Triazole and Tetrazine Derivatives

Triazole Derivatives: The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgnih.govnih.govfrontiersin.org To employ this compound in this synthesis, it would need to be converted into either an azide or an alkyne precursor. A plausible route to an alkyne would involve the conversion of the corresponding carboxylic acid to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation. The synthesis of an azide would typically involve the conversion of an alcohol (derived from the reduction of the carboxylic acid) to an alkyl halide, followed by substitution with sodium azide.

Tetrazine Derivatives: The synthesis of 1,2,4,5-tetrazines often involves the condensation of nitriles with hydrazine (B178648), followed by oxidation. nih.govnih.govontosight.airu.nl A potential pathway to utilize this compound would be to first convert the ester to the corresponding nitrile. This can be achieved by first converting the ester to the primary amide, followed by dehydration with a reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. The resulting 2-(2-fluoro-4-methoxyphenyl)acetonitrile could then be reacted with hydrazine to form the dihydrotetrazine intermediate, which upon oxidation would yield the 3,6-bis(2-fluoro-4-methoxyphenyl)methyl-1,2,4,5-tetrazine.

| Heterocycle | Key Intermediate from Starting Material | General Synthetic Method |

| 1,2,3-Triazole | 1-Ethynyl-2-fluoro-4-methoxybenzene | 1,3-Dipolar Cycloaddition |

| 1,2,4,5-Tetrazine | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | Condensation with Hydrazine |

Chromenone Derivatives

A common method for the synthesis of chromenones (coumarins) is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. As previously discussed in the context of pyrimidine synthesis, this compound can be converted to a β-ketoester via a Claisen condensation.

Alternatively, chromenones can be synthesized from salicylaldehydes and arylacetonitriles. nih.gov Following the conversion of this compound to 2-(2-fluoro-4-methoxyphenyl)acetonitrile, this nitrile can be reacted with a substituted salicylaldehyde (B1680747) in the presence of a base to yield a 3-(2-fluoro-4-methoxyphenyl)-2H-chromen-2-one derivative. The substituents on the salicylaldehyde will determine the substitution pattern on the benzo portion of the chromenone ring.

| Reagent | Product Class |

| Salicylaldehyde | 3-(2-fluoro-4-methoxyphenyl)-2H-chromen-2-one |

| 5-Bromosalicylaldehyde | 6-Bromo-3-(2-fluoro-4-methoxyphenyl)-2H-chromen-2-one |

| 3-Methoxysalicylaldehyde | 8-Methoxy-3-(2-fluoro-4-methoxyphenyl)-2H-chromen-2-one |

Benzothiazole (B30560) Derivatives

The most prevalent method for synthesizing benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. nih.govorganic-chemistry.orgmdpi.comresearchgate.netmdpi.com To utilize this compound, it would first be hydrolyzed to 2-(2-fluoro-4-methoxyphenyl)acetic acid.

This carboxylic acid can then be reacted with a substituted 2-aminothiophenol in the presence of a dehydrating agent or under high-temperature conditions to effect cyclization to the benzothiazole ring. This reaction provides a direct route to 2-substituted benzothiazoles where the substituent is a (2-fluoro-4-methoxyphenyl)methyl group.

| Reagent | Product Class |

| 2-Aminothiophenol | 2-((2-fluoro-4-methoxyphenyl)methyl)benzo[d]thiazole |

| 2-Amino-5-chlorothiophenol | 6-Chloro-2-((2-fluoro-4-methoxyphenyl)methyl)benzo[d]thiazole |

| 2-Amino-4-methylthiophenol | 5-Methyl-2-((2-fluoro-4-methoxyphenyl)methyl)benzo[d]thiazole |

Development of Fluoroaryl Analogues and Derivatives

Influence of Fluorine Introduction on Molecular Reactivity and Stability

The introduction of a fluorine atom into a phenyl ring, as seen in this compound, has profound effects on the molecule's reactivity and stability. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack. This modification of the electronic environment can be a critical tool for chemists in directing the course of a reaction.

Furthermore, the presence of fluorine can enhance the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes in the body. This increased stability can lead to a longer biological half-life for drug candidates, a desirable trait in pharmaceutical development. The fluorine and methoxy (B1213986) groups on the phenyl ring can also influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets.

Precursor for Advanced Chemical Entities in Medicinal Chemistry Research

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of sophisticated molecules with potential therapeutic and diagnostic applications.

Ligands for Receptor Targeting (e.g., Metabotropic Glutamate (B1630785) Receptor 2)

A significant application of the 2-fluoro-4-methoxyphenyl moiety derived from this compound is in the development of ligands for the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G protein-coupled receptor that is a promising target for the treatment of several central nervous system disorders.

Researchers have synthesized a number of potent and selective negative allosteric modulators (NAMs) of mGluR2 that incorporate the 2-fluoro-4-methoxyphenyl group. These NAMs bind to a site on the receptor distinct from the glutamate binding site and inhibit its activity. The specific fluorine and methoxy substitution pattern of the precursor is often crucial for achieving high potency and selectivity for mGluR2 over other glutamate receptor subtypes. The development of these selective NAMs is a key area of research for potential new therapies for neurological and psychiatric conditions.

Intermediates in Anticancer Agent Research

While direct synthesis of anticancer agents from this compound is not extensively documented, derivatives of closely related phenylacetic acids are a subject of investigation in oncology. Phenylacetate (B1230308) and its analogues have demonstrated anti-proliferative effects on various cancer cell lines. Research into fluorinated phenylacetamide derivatives has shown that these compounds can act as potent anticancer agents, particularly against prostate carcinoma cell lines. The introduction of a fluorine atom can, in some cases, enhance the cytotoxic effects of these molecules. The 2-fluoro-4-methoxyphenylacetic acid structure, therefore, represents a scaffold of interest for the design of new potential anticancer therapies.

Components in Anti-inflammatory Agent Synthesis

Similar to its application in cancer research, the direct use of this compound in the synthesis of anti-inflammatory agents is not a primary focus in the current body of scientific literature. However, the broader class of phenylacetic acid derivatives has a well-established history in the development of anti-inflammatory drugs. For instance, fenclofenac, a 2-(2,4-dichlorophenoxy)phenylacetic acid, possesses anti-inflammatory properties. Furthermore, various 1,5-diphenylpyrazole derivatives containing a methoxyphenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This suggests that the 2-fluoro-4-methoxyphenylacetic acid framework could be a valuable component in the design of novel anti-inflammatory compounds.

Radioligand Synthesis for Positron Emission Tomography (PET) Imaging

A groundbreaking application of the 2-fluoro-4-methoxyphenyl scaffold is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the body.

Specifically, the 2-fluoro-4-methoxyphenyl moiety is a key component of PET radioligands developed to image mGluR2 in the brain. In these applications, the methoxy group of the precursor is demethylated to a phenol, which is then re-methylated using a carbon-11 (B1219553) (¹¹C) labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. This process creates a radiolabeled version of the mGluR2 ligand.

These ¹¹C-labeled radioligands, such as [¹¹C]mG2N001, allow researchers to map the distribution and density of mGluR2 in the living brain. This is invaluable for understanding the role of this receptor in various neuropsychiatric disorders and for the development of new drugs targeting mGluR2. The ability to quantify receptor occupancy by a therapeutic candidate is a critical step in modern drug development.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

While established methods for the synthesis of phenylacetic acid esters exist, the pursuit of more efficient, sustainable, and scalable routes to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a key area for future research. Current approaches often involve multi-step sequences that may suffer from moderate yields and the use of hazardous reagents.

Future investigations could focus on:

Direct C-H Arylation: Developing palladium-catalyzed deprotonative cross-coupling processes to directly arylate a methyl acetate (B1210297) enolate with 1-fluoro-3-methoxybenzene. organic-chemistry.org This would represent a more atom-economical approach compared to traditional cross-coupling reactions requiring pre-functionalized starting materials.

Rhodium-Catalyzed Carbene Insertion: Exploring the rhodium(I)-catalyzed cross-coupling of diazoesters with aryl siloxanes as a novel route to α-aryl esters like the target compound. organic-chemistry.org This method offers a different mechanistic pathway and could provide access to a wider range of derivatives.

Flow Chemistry Synthesis: Adapting existing multi-step syntheses to continuous flow systems. This could lead to improved reaction control, enhanced safety, and higher throughput, which are crucial for industrial-scale production.

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions. For example, the use of catalytic amounts of copper iodide and 2-phenylphenol (B1666276) for the coupling of aryl iodides with malonates could be adapted for a more environmentally benign synthesis. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Arylation | High atom economy, reduced waste | Substrate scope, regioselectivity control |

| Rh-Catalyzed Carbene Insertion | Mild reaction conditions, functional group tolerance | Availability of diazoester precursors |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control | Initial setup costs, optimization of flow parameters |

| Green Chemistry Approaches | Reduced environmental impact, sustainability | Catalyst stability and recyclability, solvent selection |

Deeper Mechanistic Insights into Complex Reactions

The electronic properties of the substituted phenyl ring in this compound make it an interesting substrate for mechanistic studies. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro group can influence the regioselectivity and reactivity in various transformations.

Future mechanistic studies could include:

Kinetic and Isotope Effect Studies: Performing kinetic studies and isotopic labeling experiments to elucidate the mechanisms of electrophilic aromatic substitution and other functionalization reactions on the aromatic ring. This would provide valuable data on the directing effects of the fluoro and methoxy groups.

In-situ Spectroscopic Analysis: Utilizing techniques such as in-situ IR and NMR spectroscopy to monitor reaction progress and identify transient intermediates in real-time. This can provide a deeper understanding of the reaction pathways.

Radical-Mediated Reactions: Investigating the compound's behavior in radical reactions. For instance, a ruthenium-catalyzed meta-selective C-H bond difluoroalkylation has been reported for 2-phenoxypyridine, suggesting that similar radical processes could be explored for the target molecule. researchgate.net

Expanded Applications in Advanced Materials Science

While direct applications of this compound in materials science are not yet established, its structural motifs suggest significant potential. The presence of the fluorinated phenyl group can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to polymers and other materials.

Potential avenues for research include:

Polymer Synthesis: Using derivatives of this compound as monomers for the synthesis of novel polymers. For example, conversion to an acrylate (B77674) or styrene (B11656) derivative could allow for copolymerization to create materials with tailored refractive indices, dielectric constants, and surface properties. chemrxiv.org

Organic Electronics: Exploring the use of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic tuning provided by the fluoro and methoxy groups could be advantageous in these applications.

Liquid Crystals: Investigating the potential of derivatives of this compound to exhibit liquid crystalline properties. The rigid aromatic core and the potential for introducing various side chains make this a promising area of exploration.

Table 2 outlines potential material applications and the key properties that could be imparted by the core structure.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Application | Key Imparted Property from Core Structure |

|---|---|---|

| Specialty Polymers | Advanced coatings, optical films | High thermal stability, low surface energy, tailored refractive index |

| Organic Semiconductors | OLEDs, OPVs | Tunable HOMO/LUMO energy levels, enhanced charge transport |

| Liquid Crystals | Display technologies | Anisotropic properties, thermal phase stability |

Computational Design and Optimization of Derivatives for Specific Research Targets

Computational chemistry offers a powerful tool for predicting the properties of novel derivatives of this compound and for guiding synthetic efforts. Density Functional Theory (DFT) and other computational methods can be used to model molecular structure, electronic properties, and reactivity. nih.govresearchgate.net

Future computational research could focus on:

DFT Studies: Performing DFT calculations to determine the geometric and electronic properties of the molecule, including bond lengths, bond angles, electrostatic potential maps, and HOMO/LUMO energy levels. dntb.gov.uadntb.gov.ua This information can help in predicting the molecule's reactivity and its potential for use in various applications.

Molecular Docking: If the molecule or its derivatives are being considered for biological applications, molecular docking studies could be used to predict their binding affinity and mode of interaction with specific protein targets.

In Silico Screening: Creating virtual libraries of derivatives and using computational methods to screen for compounds with desired properties, such as specific electronic characteristics for materials science applications or optimal binding energies for medicinal chemistry targets.

Table 3 summarizes the potential insights that can be gained from various computational approaches.

Table 3: Computational Approaches and Potential Insights

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Materials science, mechanistic studies |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Drug discovery, chemical biology |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical or biological properties | Agrochemical and pharmaceutical research |

Advancements in Chemoenzymatic Synthesis Utilizing Related Ester Structures

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising avenue for the synthesis of chiral derivatives and other complex molecules starting from or incorporating the this compound scaffold. Lipases are particularly well-suited for the kinetic resolution of racemic esters. researchgate.netnih.govmdpi.commdpi.com

Future research in this area could involve:

Enzymatic Kinetic Resolution: Using lipases to perform enantioselective hydrolysis or alcoholysis of racemic esters derived from the corresponding acid. This would provide a route to enantiomerically pure forms of the corresponding alcohol and acid, which are valuable chiral building blocks. researchgate.net

Asymmetric Synthesis: Developing enzymatic reactions for the asymmetric synthesis of related compounds. For example, ene-reductases could be used for the asymmetric reduction of a corresponding α,β-unsaturated ester. researchgate.net

Immobilized Enzyme Technology: Utilizing immobilized lipases in continuous flow reactors to develop scalable and reusable catalytic systems for the synthesis of chiral compounds.

Table 4 highlights some common lipases and their potential applications in the context of related ester structures.

Table 4: Potential Chemoenzymatic Applications Using Lipases

| Enzyme (Lipase) | Potential Application | Expected Outcome |

|---|---|---|

| Candida antarctica Lipase (B570770) B (CALB) | Kinetic resolution of racemic alcohols via acetylation | Enantiomerically enriched acetate and remaining alcohol |

| Pseudomonas cepacia Lipase (PCL) | Enantioselective hydrolysis of the methyl ester | Enantiomerically enriched carboxylic acid and remaining ester |

| Candida rugosa Lipase (CRL) | Transesterification with novel alcohols | Synthesis of a diverse library of ester derivatives |

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate?

Methodological Answer: The compound can be synthesized via acid-catalyzed esterification of 2-(2-fluoro-4-methoxyphenyl)acetic acid with methanol. Key steps include:

- Reaction Setup : Reflux the acid with methanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄) at 70–80°C for 6–12 hours .

- Purification : Distill excess methanol, neutralize with NaHCO₃, and extract with dichloromethane. Final purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) .

- Alternative Route : Use methyl oxalyl chloride with 2-fluoro-4-methoxybenzaldehyde under basic conditions (e.g., triethylamine) to form the ester .

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:

- Aromatic protons (δ 6.5–7.5 ppm, split due to fluorine coupling).

- Methoxy group (δ ~3.8 ppm, singlet).

- Ester carbonyl (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 213.1 (C₁₀H₁₀FO₃) with fragmentation patterns confirming the ester and fluorine substituents .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the electron-withdrawing effects of fluorine .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Acts as a precursor for fluorinated drug candidates. The fluorine atom enhances metabolic stability and bioavailability in lead compounds .

- Organic Synthesis : Used in nucleophilic aromatic substitution (e.g., replacing fluorine with amines) or coupling reactions (Suzuki, Heck) to build complex heterocycles .

- Biological Studies : Screened for antimicrobial activity via disk diffusion assays (e.g., against E. coli and S. aureus) at concentrations of 10–100 µg/mL .

Advanced Research Questions